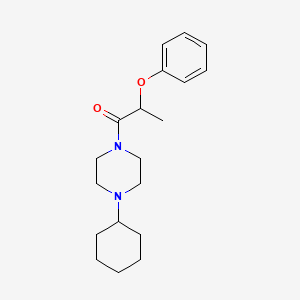amine](/img/structure/B4431554.png)
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine
説明
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FIPI is a small molecule inhibitor that targets phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
作用機序
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine inhibits the activity of PLD by binding to its catalytic domain, preventing it from hydrolyzing phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to a decrease in downstream signaling pathways that are dependent on phosphatidic acid, such as the activation of protein kinase C and the regulation of the actin cytoskeleton.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion in cancer cells. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. Furthermore, recent studies have suggested that this compound may have neuroprotective effects, reducing neuronal death and improving cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using (3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine in lab experiments is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of this compound in vivo may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.
将来の方向性
Future research on (3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine could focus on improving its pharmacokinetic properties to increase its efficacy in vivo. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer, cardiovascular diseases, and Alzheimer's disease. Finally, the role of PLD in other cellular processes, such as autophagy and apoptosis, could be further explored using this compound as a tool.
科学的研究の応用
(3-furylmethyl)[3-(1H-imidazol-1-yl)propyl](pyridin-3-ylmethyl)amine has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, cardiovascular diseases, and Alzheimer's disease. Studies have shown that this compound inhibits the activity of PLD, which is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for cardiovascular diseases and other inflammatory conditions. Furthermore, recent studies have suggested that this compound may have neuroprotective effects, making it a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
N-(furan-3-ylmethyl)-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-16(11-18-5-1)12-21(13-17-4-10-22-14-17)8-2-7-20-9-6-19-15-20/h1,3-6,9-11,14-15H,2,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTAVVUIEDFBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCN2C=CN=C2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)
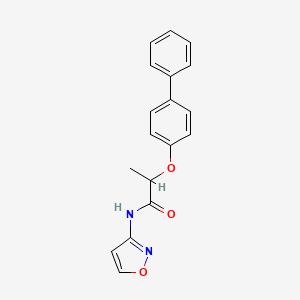
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4431485.png)
![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4431492.png)
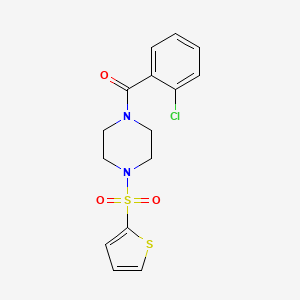
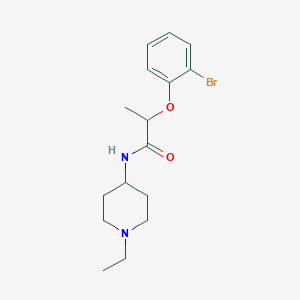

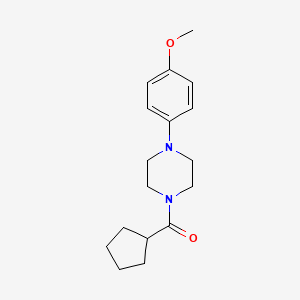
![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4431550.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)
